molecular formula C19H15ClO2 B6382202 MFCD18315817 CAS No. 1261922-30-8

MFCD18315817

Cat. No.: B6382202
CAS No.: 1261922-30-8
M. Wt: 310.8 g/mol
InChI Key: YRVZBVDYPOOIOF-UHFFFAOYSA-N
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Description

Based on general practices in chemical research, MDL numbers are typically assigned to catalogued compounds for commercial or experimental use, often accompanied by data on synthesis, physicochemical properties, and biological activity .

Properties

IUPAC Name

2-chloro-4-(2-phenylmethoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO2/c20-17-12-15(10-11-18(17)21)16-8-4-5-9-19(16)22-13-14-6-2-1-3-7-14/h1-12,21H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVZBVDYPOOIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=C(C=C3)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686191
Record name 2'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261922-30-8
Record name [1,1′-Biphenyl]-4-ol, 3-chloro-2′-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261922-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18315817” involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity. For instance, one common method involves the reaction of precursor molecules under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and concentration of reactants. The use of automated systems ensures consistent quality and high yield of the final product.

Chemical Reactions Analysis

Types of Reactions: “MFCD18315817” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound’s structure.

Common Reagents and Conditions:

    Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Commonly performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Often carried out in the presence of nucleophiles or electrophiles, depending on the nature of the substituent being introduced.

Major Products: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

“MFCD18315817” has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a probe for studying cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which “MFCD18315817” exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved in its mechanism of action are often complex and may involve multiple steps, including binding to the target, inducing conformational changes, and triggering downstream signaling events.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key parameters include molecular descriptors, synthetic accessibility, and bioactivity profiles.

Table 1: Physicochemical Properties of MFCD18315817 and Analogous Compounds

Parameter This compound* CAS 918538-05-3 CAS 1533-03-5
Molecular Formula Not Available C₆H₃Cl₂N₃ C₁₀H₉F₃O
Molecular Weight Not Available 188.01 g/mol 202.17 g/mol
Log S (ESOL) Not Available -2.47 -2.63
Topological Polar Surface Area (TPSA) Not Available 35.8 Ų 26.3 Ų
Hydrogen Bond Donors Not Available 1 0
Synthetic Accessibility Not Available Moderate (0.72) High (0.85)

*Note: Values for this compound are hypothetical and inferred from analogs.

Structural and Functional Similarities

Core Structural Motifs

Compounds with MDL numbers (e.g., CAS 918538-05-3) often feature heterocyclic frameworks, such as pyrazolo-triazine or trifluoromethyl-substituted aromatic systems, which are critical for binding to biological targets . This compound may share these motifs, given the prevalence of such structures in commercially catalogued compounds.

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